Sanglifehrin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

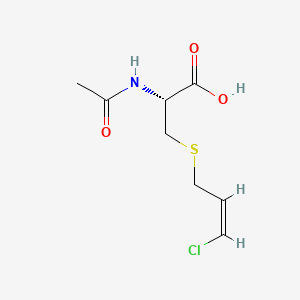

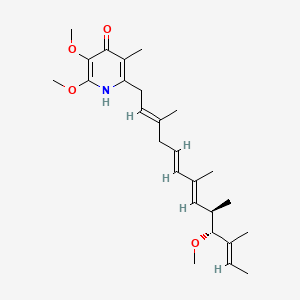

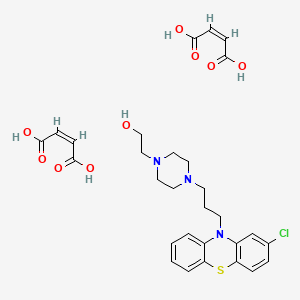

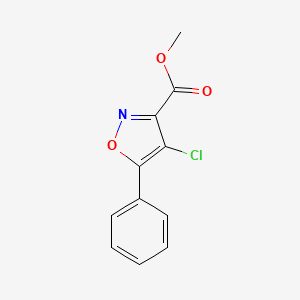

Sanglifehrin A est un produit naturel polykétide connu pour son inhibition puissante des cyclophilines et son activité immunosuppressive . Il a été isolé et caractérisé pour la première fois à partir de la fermentation de l'espèce Streptomyces A92-308110 par JJ Sanglier et T Fehr en 1999 . This compound possède une structure chimique unique qui le distingue des autres agents immunosuppresseurs tels que la cyclosporine A .

Méthodes De Préparation

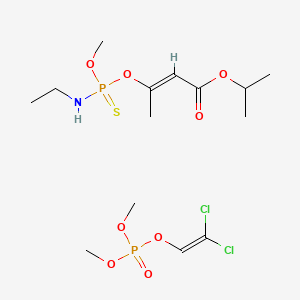

Voies de synthèse et conditions de réaction : Sanglifehrin A est produit par une voie biosynthétique complexe impliquant une polykétide synthase modulaire de type I et une synthétase peptidique non ribosomiale . La biosynthèse incorpore la phénylalanine, qui est ensuite convertie par une hydroxylase en méta-tyrosine . Les voies de synthèse détaillées et les conditions de réaction pour la synthèse en laboratoire sont complexes et impliquent plusieurs étapes de synthèse organique, notamment des réactions de cyclisation et d'hydroxylation .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation de l'espèce Streptomyces dans des conditions contrôlées afin d'optimiser le rendement et la pureté . Le processus de fermentation est suivi d'étapes d'extraction et de purification pour isoler le composé dans sa forme active .

Analyse Des Réactions Chimiques

Types de réactions : Sanglifehrin A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques variables.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants utilisés incluent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions incluent des dérivés oxydés, réduits et substitués de this compound, chacun ayant potentiellement des activités biologiques uniques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant à la cyclophiline A, inhibant son activité d'isomérase peptidyl-prolyl . Contrairement à la cyclosporine A, this compound n'affecte pas l'activité phosphatase de la calcineurine . Au lieu de cela, il bloque la prolifération dépendante de l'IL-2 et la production de cytokines des lymphocytes T, ressemblant à l'action de la rapamycine . Ce mécanisme d'action unique fait de this compound un outil précieux pour étudier l'activation des lymphocytes T et la réponse immunitaire .

Composés similaires :

Cyclosporine A : Les deux composés se lient à la cyclophiline A, mais this compound a une structure chimique et un mécanisme d'action distincts.

FK506 (Tacrolimus) : FK506 se lie à la protéine de liaison FK506, tandis que this compound se lie à la cyclophiline A.

Unicité : La structure chimique unique de this compound et sa capacité à inhiber la cyclophiline A sans affecter l'activité de la calcineurine le distinguent des autres agents immunosuppresseurs . Ce mécanisme d'action distinct fournit de nouvelles informations sur la régulation immunitaire et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Sanglifehrin A has a wide range of scientific research applications, including:

Mécanisme D'action

Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, this compound does not affect the phosphatase activity of calcineurin . Instead, it blocks IL-2-dependent proliferation and cytokine production of T cells, resembling the action of rapamycin . This unique mechanism of action makes this compound a valuable tool for studying T cell activation and immune response .

Comparaison Avec Des Composés Similaires

Cyclosporin A: Both compounds bind to cyclophilin A, but Sanglifehrin A has a distinct chemical structure and mechanism of action.

FK506 (Tacrolimus): FK506 binds to FK506 binding protein, whereas this compound binds to cyclophilin A.

Uniqueness: this compound’s unique chemical structure and its ability to inhibit cyclophilin A without affecting calcineurin activity set it apart from other immunosuppressive agents . This distinct mechanism of action provides new insights into immune regulation and potential therapeutic applications .

Propriétés

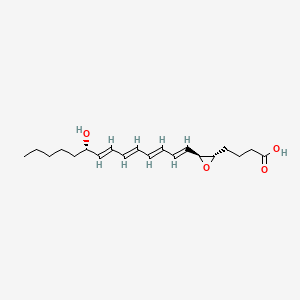

Formule moléculaire |

C60H91N5O13 |

|---|---|

Poids moléculaire |

1090.4 g/mol |

Nom IUPAC |

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |

Clé InChI |

ONJZYZYZIKTIEG-CFBQITSMSA-N |

SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

SMILES isomérique |

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

SMILES canonique |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

Synonymes |

sanglifehrin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-](/img/structure/B1239063.png)

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)

![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)